molecular formula C15H10F2N2O2S B2619577 N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide CAS No. 352548-14-2

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide

Cat. No. B2619577
CAS RN: 352548-14-2
M. Wt: 320.31
InChI Key: ZXDXCGTUDLAPIZ-UHFFFAOYSA-N
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide, also known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFB belongs to the class of benzamide derivatives and is synthesized through a multi-step process.

Mechanism Of Action

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins involved in the regulation of inflammation and cancer. Specifically, N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide has been found to inhibit the activity of COX-2, an enzyme involved in the synthesis of prostaglandins, which are known to promote inflammation. N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide has also been found to inhibit the activity of HDAC6, a protein involved in the regulation of cell growth and division, which is often overexpressed in cancer cells.
Biochemical and Physiological Effects:
N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide has been found to exhibit a number of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the development of various inflammatory diseases. N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide has also been found to induce cell death in cancer cells by inhibiting the activity of HDAC6. Additionally, N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide has been found to protect neurons from damage caused by oxidative stress and inflammation, suggesting a potential role in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide has several advantages for use in lab experiments, including its high purity and stability. However, N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide also has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide. One area of interest is the development of novel N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide and its potential therapeutic applications in various fields of research. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide in humans.

Synthesis Methods

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide is synthesized through a multi-step process, which involves the reaction of 4,6-difluorobenzo[d]thiazole with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide.

Scientific Research Applications

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide has been found to exhibit anti-inflammatory and anti-cancer properties by inhibiting the activity of certain enzymes and proteins involved in these processes.

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O2S/c1-21-10-4-2-8(3-5-10)14(20)19-15-18-13-11(17)6-9(16)7-12(13)22-15/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDXCGTUDLAPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide

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